![molecular formula C20H20FN5O2 B2988094 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-52-0](/img/no-structure.png)

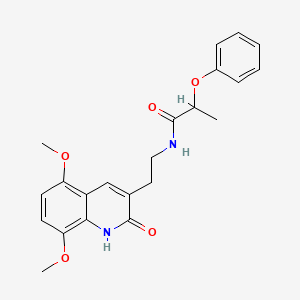

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

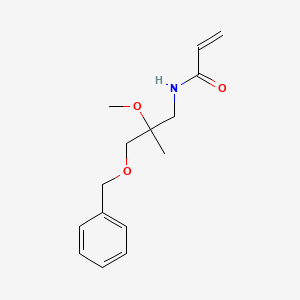

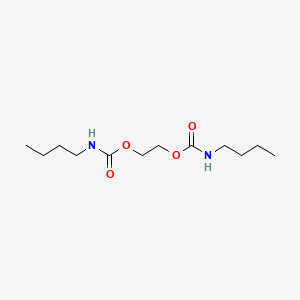

The compound “2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学的研究の応用

Synthesis and Biological Evaluation

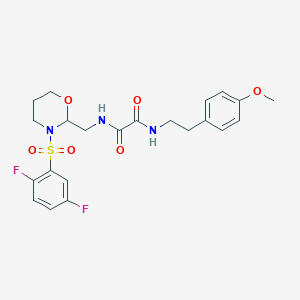

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. This study led to the identification of potent serotonin receptor ligands, demonstrating potential applications in antidepressant and anxiolytic drug development. The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed promising results as a potential antidepressant in animal models, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione for therapeutic applications (Zagórska et al., 2016).

Anticancer Potential

Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines. The compound with a 5-fluoro-2-hydroxyphenyl substituent exhibited superior antiproliferative effects, suggesting the potential of these compounds as leads for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).

Photostable Fluorophores

Synthesis and characterization of new Y-shaped fluorophores with an imidazole core were conducted, introducing compounds with excellent photostability. These fluorophores show intense emission maxima in the range of 440–630 nm, making them significant for applications requiring stable and efficient light-emitting materials (Ozturk et al., 2012).

Fluoride and Cyanide Sensing

Imidazole derivatives were explored for their colorimetric and ratiometric fluorescence sensing of fluoride and cyanide ions, demonstrating high selectivity and sensitivity. These findings underscore the utility of imidazole-based sensors for environmental and biological monitoring of fluoride and cyanide ions (Peng et al., 2005).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the reaction of 2,6-diaminopurine with 2,4-pentanedione, followed by reaction with 2-fluorobenzyl bromide and then with 2-methyl-3-butyn-2-ol. The resulting product is then reacted with 4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione and acetic anhydride to yield the final product.", "Starting Materials": [ "2,6-diaminopurine", "2,4-pentanedione", "2-fluorobenzyl bromide", "2-methyl-3-butyn-2-ol", "4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2,6-diaminopurine with 2,4-pentanedione in the presence of acetic acid to yield 2,6-diamino-4,7,8-trimethyl-5-oxoimidazo[1,2-a]pyrimidine.", "Step 2: Reaction of the product from step 1 with 2-fluorobenzyl bromide in the presence of potassium carbonate and DMF to yield 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethylimidazo[1,2-a]pyrimidine-5(1H)-one.", "Step 3: Reaction of the product from step 2 with 2-methyl-3-butyn-2-ol in the presence of potassium carbonate and DMF to yield 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylimidazo[1,2-a]pyrimidine-5(1H)-one.", "Step 4: Reaction of the product from step 3 with 4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione and acetic anhydride in the presence of pyridine to yield the final product, 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |

CAS番号 |

878411-52-0 |

製品名 |

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

分子式 |

C20H20FN5O2 |

分子量 |

381.411 |

IUPAC名 |

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H20FN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h5-9H,1,10-11H2,2-4H3 |

InChIキー |

YJEHNKKNRVOLLO-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)